
1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde and its derivatives have been utilized in the synthesis of various catalytic agents. For instance, palladacycles, which are complexes formed from this compound, have been found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Synthesis of Indole Derivatives
This compound is also instrumental in the Knoevenagel condensation process. This reaction leads to the synthesis of various substituted indole derivatives, which are key in producing pharmaceutical and biologically active compounds (Dyachenko, Matusov, Dyachenko, & Nenajdenko, 2018).
Synthesis of Pyrimido[1,2-a]indoles
Reactions involving variants of this compound can lead to the formation of pyrimido[1,2-a]indoles. These reactions with aromatic amines result in hydrochlorides of pyrimido[1,2-a]indole derivatives, which have potential applications in pharmaceuticals (Suzdalev, Den’kina, & Tkachev, 2013).
Development of Antimicrobial Agents
Some derivatives of this compound have shown promising results in the development of antimicrobial agents. These compounds have been synthesized and tested for their effectiveness against various bacterial and fungal strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Formation of Schiff Bases
This compound can react with chitosan to form Schiff bases of chitosan. These newly synthesized compounds have been characterized for their biological activity and hold potential in various applications including in the medical field (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase . These targets play crucial roles in various biological processes, including energy metabolism and inflammatory responses.
Mode of Action
Related compounds have shown interactions with their targets leading to changes in cellular processes . For instance, pyrazole-bearing compounds, which share a similar structure, have demonstrated potent antileishmanial and antimalarial activities .
Biochemical Pathways
Compounds with similar structures, such as pyridones, are known to be involved in the metabolism of nicotinamide, a form of vitamin b3 . They are oxidation products of nicotinamide and its methylated and ribosylated forms .
Pharmacokinetics
Similar compounds have shown moderate to high clearance, suggesting that they are extensively metabolized in the liver, primarily via cytochrome p450 enzymes such as cyp2c8 and cyp3a4 .
Result of Action
For instance, pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under various environmental conditions .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYLTXCELCDPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)
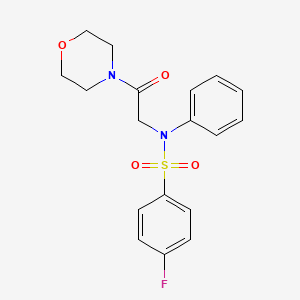
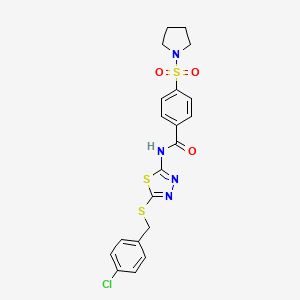
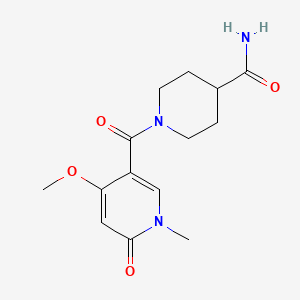
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)
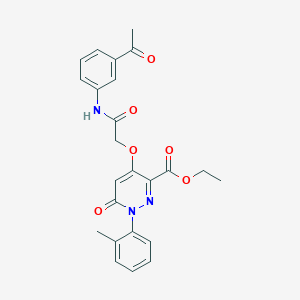
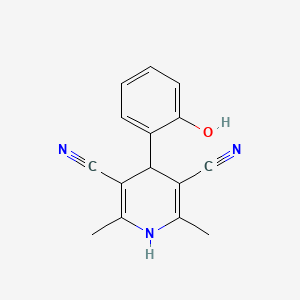
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)

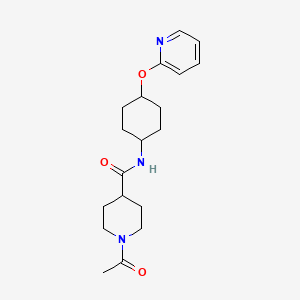

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)
